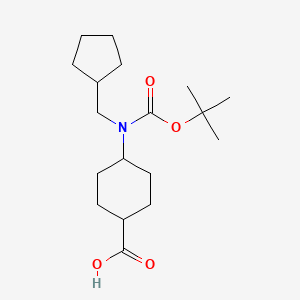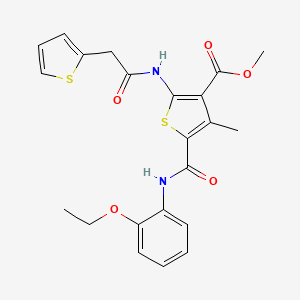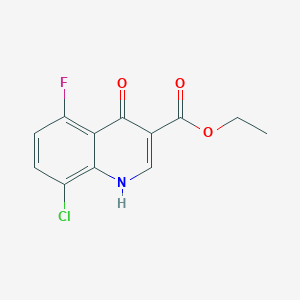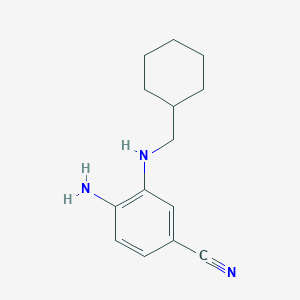
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid typically involves the protection of the amino group using the Boc group. The process begins with the reaction of cyclopentylmethylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine, which is then coupled with cyclohexanecarboxylic acid under peptide coupling conditions .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves the use of automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the Boc group is removed using trifluoroacetic acid (TFA) and the peptide is cleaved from the resin using strong acids like hydrogen fluoride (HF) .
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using acids such as TFA or HCl in dioxane.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA, HCl in dioxane
Coupling: DIC, HOBt, triethylamine
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are used in various biological and chemical applications .
Applications De Recherche Scientifique
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate
- (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid
Uniqueness
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid is unique due to its specific structure, which combines a cyclopentylmethyl group with a cyclohexanecarboxylic acid moiety. This combination provides distinct steric and electronic properties that are advantageous in peptide synthesis and other chemical applications .
Propriétés
Formule moléculaire |
C18H31NO4 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-[cyclopentylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H31NO4/c1-18(2,3)23-17(22)19(12-13-6-4-5-7-13)15-10-8-14(9-11-15)16(20)21/h13-15H,4-12H2,1-3H3,(H,20,21) |
Clé InChI |
ZAZSDJUAMZKSBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1CCCC1)C2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)

![Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12078929.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)

![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)
![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)



![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)


